Disodium Methanedisulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

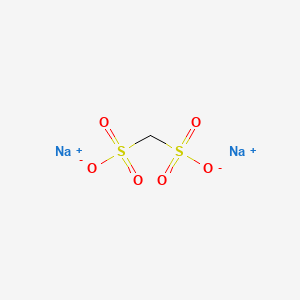

Structure

2D Structure

Properties

CAS No. |

5799-70-2 |

|---|---|

Molecular Formula |

CH4NaO6S2 |

Molecular Weight |

199.16 g/mol |

IUPAC Name |

disodium;methanedisulfonate |

InChI |

InChI=1S/CH4O6S2.Na/c2-8(3,4)1-9(5,6)7;/h1H2,(H,2,3,4)(H,5,6,7); |

InChI Key |

NRRZGTBYVWZBNO-UHFFFAOYSA-N |

SMILES |

C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(S(=O)(=O)O)S(=O)(=O)O.[Na] |

Other CAS No. |

5799-70-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Contextualization Within Modern Organosulfur Chemistry and Materials Science

Disodium (B8443419) methanedisulfonate, with the chemical formula CH₂(SO₃Na)₂, is the disodium salt of methanedisulfonic acid. nih.gov As a geminal organodisulfonate, it possesses unique properties that make it a valuable component in both organosulfur chemistry and materials science. Its parent acid, methanedisulfonic acid (CH₂(SO₃H)₂), is a strong acid, comparable in strength to sulfuric acid. wikipedia.org This inherent acidity and the presence of two sulfonate groups on a single carbon atom contribute to the compound's distinct reactivity and functionality.

In the realm of organosulfur chemistry , disodium methanedisulfonate serves as a foundational building block for synthesizing more complex sulfur-containing molecules. The reactivity of the C-S bonds and the potential for the sulfonate groups to act as leaving groups or to be transformed into other functional groups are of significant interest to synthetic chemists.

Within materials science , the primary application of this compound is as a specialized additive in electroplating processes, particularly in chromium plating. chemicalbook.commallakchemicals.com It contributes to the quality and properties of the deposited metal layer. The compound's high solubility in water and its stability under various conditions make it a suitable component for aqueous-based material synthesis and modification. mallakchemicals.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | disodium;methanedisulfonate |

| CAS Number | 5799-70-2 |

| Molecular Formula | CH₂Na₂O₆S₂ |

| Molecular Weight | 220.13 g/mol |

| Appearance | White crystalline powder |

Data sourced from multiple references. nih.govmallakchemicals.comsigmaaldrich.comnicesynth-chem.comscbt.comepa.gov

Historical Development and Evolution of Methanedisulfonic Acid Chemistry

The journey of methanedisulfonic acid and its salts is intertwined with the early advancements in organic and inorganic chemistry. The parent acid, methanedisulfonic acid, was first prepared unknowingly in 1833 by Gustav Magnus as a byproduct during attempts to synthesize diethyl ether. wikipedia.org Early research in this area was focused on understanding the reactions of alcohols with strong acids. wikipedia.org

A significant breakthrough in the synthesis of methanedisulfonic acid came in 1897 when Georg Schroeter developed a method involving the treatment of acetylene (B1199291) with fuming sulfuric acid. wikipedia.org However, it was Hilmar Johannes Backer who, in 1929, introduced a more efficient synthesis by reacting dichloromethane (B109758) with potassium sulfite (B76179) under hydrothermal conditions to produce a methionate salt. wikipedia.org

The development of methanesulfonic acid (MSA), a related and simpler alkanesulfonic acid, also played a role in the broader understanding of these compounds. wikipedia.orgacs.org Discovered by Hermann Kolbe between 1842 and 1845, MSA's synthesis helped to dismantle the vitalism theory in organic chemistry by demonstrating the link between organic and inorganic compounds. wikipedia.orgrsc.org The industrial production of MSA began in the 1940s and has since seen various process improvements. wikipedia.orgwikiwand.com

A key development in the direct synthesis of methanedisulfonic acid occurred with the advancement of methane (B114726) functionalization techniques. It was discovered that methane could be sulfonated with sulfur trioxide (SO₃) in strong acid solvents. rsc.org Further addition of SO₃ to methanesulfonic acid yields methanedisulfonic acid. wikiwand.com

A timeline of key developments is presented below:

| Year | Development |

| 1833 | Gustav Magnus unknowingly prepares methanedisulfonic acid. wikipedia.org |

| 1842-1845 | Hermann Kolbe discovers and synthesizes methanesulfonic acid (MSA). wikipedia.org |

| 1897 | Georg Schroeter develops a new synthesis for methanedisulfonic acid from acetylene. wikipedia.org |

| 1929 | Hilmar Johannes Backer introduces a higher-yielding synthesis for methionate salts. wikipedia.org |

| 1940s | First commercial production of MSA begins. wikipedia.orgwikiwand.com |

| 2016 | Grillo-Werke AG develops an innovative process for MSA synthesis via direct methane activation, which can be extended to produce methanedisulfonic acid. rsc.orgwikiwand.com |

Emerging Research Directions and Interdisciplinary Significance of Disodium Methanedisulfonate

Classical Synthetic Approaches to Methanedisulfonates

Historically, the synthesis of methanedisulfonates has relied on multi-step processes that often involve intermediate salts and rigorous reaction conditions.

Multi-Step Synthesis Utilizing Precursors (e.g., Silver Methanedisulfonate Routes)

One of the established methods for preparing methanedisulfonate derivatives involves the use of silver salts as precursors. For instance, the synthesis of silver methanesulfonate (B1217627) can be achieved by reacting methanesulfonic acid with silver oxide. chemicalbook.com In a typical procedure, methanesulfonic acid is treated with silver oxide in water at elevated temperatures (e.g., 90°C) for several hours. chemicalbook.com The resulting silver methanesulfonate can then be isolated and purified.

Another approach to silver salts involves the reaction of silver carbonate with methanesulfonic acid. google.com These silver salts serve as valuable intermediates in organic synthesis, often acting as catalysts. samaterials.com For example, silver methanesulfonate can be used in the synthesis of pharmaceutical compounds and other fine chemicals. chemicalbook.comsamaterials.com The preparation of other derivatives, such as methylene methanedisulfonate (MMDS), has also been reported to proceed through silver compound intermediates, although this route can be costly due to the use of expensive silver carbonate. patsnap.com

Traditional methods for preparing silver methanesulfonate often involved reacting silver oxide or metallic silver with methanesulfonic acid at high temperatures, which could lead to the formation of impurities and reduced yield. google.com

Industrial Synthesis Protocols for this compound

On an industrial scale, this compound is commonly produced through a process that begins with the reaction of sodium sulfite (B76179) and dichloromethane (B109758). google.com This synthesis is typically carried out under pressure and at elevated temperatures. google.com

A common industrial method involves the following key steps:

Synthesis Reaction: Sodium sulfite and dichloromethane are reacted under pressure to form a methanedisulfonate mixture. google.com

Acidification: The resulting reaction solution undergoes acidification. google.com

Concentration and Purification: The acidified mixture is then concentrated through evaporation to remove water, followed by crystallization and drying to obtain the final solid this compound product. google.com

This process can yield this compound with a purity of over 98%, making it suitable for applications in medicine and as a battery electrolyte. google.com The aqueous solution of this compound is also used as a plating catalyst. google.comchemicalbook.comchemicalbook.comnicesynth-chem.com

Modern and Sustainable Synthesis Strategies

Recent advancements in chemical synthesis have led to the development of more efficient and environmentally friendly methods for producing methanedisulfonate and its derivatives.

Direct Acidification of Methanedisulfonate Salts

A more direct route to obtaining methanedisulfonic acid involves the acidification of its salts, such as sodium methanedisulfonate. google.com This method aims to simplify the production process and reduce the number of steps involved. However, challenges remain in separating the resulting methanedisulfonic acid from the salt mixture, and the low concentration of the product often requires significant energy for concentration. google.com

Innovations in this area focus on improving the efficiency of the acidification and subsequent purification steps to make this a more viable industrial process. One patented method describes the preparation of methanedisulfonic acid through an acidification step where methanedisulfonate reacts with an acidifier to form a mixture containing the desired acid. google.com

Mild Reaction Conditions for Alkyl Disulfonate Esterification

The synthesis of alkyl disulfonate esters, which are derivatives of methanedisulfonic acid, has also seen the development of milder and more selective reaction conditions. The esterification of carboxylic acids with alkyl halides can be efficiently carried out using ionic liquids as a reaction medium. researchgate.net This approach offers several advantages, including mild reaction conditions, high conversions (up to 99%), and the ability to recycle and reuse the ionic liquid. researchgate.net

Advanced Applications of Disodium Methanedisulfonate in Specialized Chemical Systems

Electrochemical Systems and Interface Engineering

The performance and longevity of electrochemical systems, such as lithium-ion batteries, are critically dependent on the stability of the interface between the electrode and the electrolyte. Disodium (B8443419) methanedisulfonate, and its closely related derivative methylene (B1212753) methanedisulfonate (MMDS), have emerged as important additives in engineering this interface for enhanced stability and performance.

Disodium methanedisulfonate is utilized as an electrolyte additive to enhance the performance of lithium-ion batteries. google.comresearchgate.net Its derivative, MMDS, is particularly noted for improving the cycling performance of high-voltage lithium-ion batteries. google.comresearchgate.net When introduced in small quantities into the electrolyte, typically a solution of a lithium salt like lithium hexafluorophosphate (B91526) (LiPF6) in a mixture of organic carbonates, it can significantly boost the battery's capacity retention over numerous charge-discharge cycles. google.comresearchgate.net For instance, the addition of just 0.5 wt% of MMDS to the electrolyte in LiNi0.5Co0.2Mn0.3O2/graphite (B72142) cells can increase the capacity retention from 70.7% to 94.1% after 100 cycles when charged to a high cutoff voltage of 4.4 V. google.com This improvement is particularly pronounced at higher voltages, where conventional electrolytes are prone to decomposition. google.com

| Cell Type | Additive Concentration (wt%) | Cutoff Voltage (V) | Cycle Number | Capacity Retention (%) |

| LiNi0.5Co0.2Mn0.3O2/graphite | 0 | 4.4 | 100 | 70.7 |

| LiNi0.5Co0.2Mn0.3O2/graphite | 0.5 | 4.4 | 100 | 94.1 |

Table 1: Effect of MMDS additive on the capacity retention of LiNi0.5Co0.2Mn0.3O2/graphite cells.

The primary role of this compound and its derivatives as electrolyte additives is to stabilize the critical interface between the electrode and the electrolyte. google.comresearchgate.net This interface, particularly at the positive electrode (cathode) at high potentials, is where the electrolyte is most susceptible to oxidative decomposition. The decomposition products can form a resistive layer on the electrode surface, impeding the flow of lithium ions and leading to a decline in the battery's performance.

The introduction of MMDS into the electrolyte has been shown to suppress these parasitic reactions. google.com It effectively reduces the impedance of the battery cells after storage and cycling, indicating a more stable and less resistive interfacial layer. google.com This enhanced stability is crucial for developing high-energy-density batteries that operate at higher voltages.

The enhanced stability at the electrode-electrolyte interface is achieved through the formation of a protective film, often referred to as a solid electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) on the cathode. researchgate.net MMDS is designed to be preferentially decomposed—either reduced at the anode or oxidized at the cathode—before the bulk electrolyte solvents. researchgate.net This preferential decomposition forms a stable, electronically insulating, yet ionically conductive film on the electrode surfaces. researchgate.netinnochemcorp.com

This protective layer acts as a physical barrier, preventing the continuous decomposition of the electrolyte. researchgate.net The film is believed to be rich in sulfur-containing species derived from the methanedisulfonate structure. google.com This sulfur-rich film effectively suppresses the dissolution of metal ions from the cathode and minimizes the exfoliation of the graphite anode, leading to significantly improved cycling stability and coulombic efficiency. researchgate.net

Functional Materials Development

Beyond energy storage, this compound plays a significant role in the surface engineering of materials through electroplating. It is a key component in formulations designed to produce metallic coatings with specific, enhanced properties.

This compound is widely used as an additive in electroplating baths, particularly for hard chromium plating. researchgate.netbayvillechemical.nettodini.com In these applications, it primarily functions as a catalyst to improve the efficiency of the chromium deposition process. researchgate.netbayvillechemical.net The electrodeposition of chromium from hexavalent chromium baths is a complex process with inherently low current efficiency. The addition of this compound can significantly improve this efficiency, allowing for higher deposition rates and a wider operating window for achieving bright, functional coatings. researchgate.net

It is also used to enhance the properties of the resulting chromium layer. For example, its presence in the plating bath can influence the number of micro-cracks in the deposit, which is a critical factor for the corrosion resistance of the coating. google.com

| Additive | Application | Function |

| This compound | Hard Chrome Plating | Catalyst, improves current efficiency, influences micro-crack density |

Table 2: Role of this compound in Electroplating.

The addition of this compound to electroplating baths has a direct impact on the microstructure and, consequently, the properties of the deposited metallic coating. While the precise mechanism for this compound is not extensively detailed, the role of similar sulfur-containing organic additives in electrodeposition is well-understood and provides a strong indication of its function.

These additives work by being adsorbed onto the surface of the cathode during plating. researchgate.net This adsorption can influence the crystal growth process in several ways. It can block active sites on the growing metal surface, promoting the formation of new grains rather than the growth of existing ones. This leads to a finer, more refined grain structure in the deposit. A finer grain structure typically results in a harder and brighter coating.

Synthesis of Advanced Polymers and Specialty Solvents Utilizing Disulfonate Intermediates

The transformation of this compound into reactive intermediates is a critical first step for its incorporation into polymeric chains or for its use in the synthesis of novel solvent molecules. These intermediates, possessing two sulfonate functionalities, can act as building blocks in various polymerization and synthetic reactions.

Research Findings on Polymer Synthesis:

While direct polymerization of this compound is not commonly documented, its conversion into a di-functional monomer could allow its participation in polycondensation reactions. For instance, conversion to a diol or diamine derivative of methanedisulfonic acid would enable its reaction with appropriate co-monomers to form polyesters or polyamides, respectively. The presence of the sulfonate groups in the resulting polymer backbone would be expected to significantly influence the polymer's properties.

The incorporation of sulfonate groups into a polymer can lead to the following property enhancements:

Increased Hydrophilicity and Water Solubility: The ionic nature of the sulfonate groups enhances the affinity of the polymer for water.

Improved Thermal Stability: Sulfone groups, which are structurally related to sulfonates, are known to enhance the thermal resistance of polymers.

Enhanced Ionic Conductivity: The presence of ionic moieties can facilitate ion transport, making the polymers suitable for applications in membranes and electrochemical devices.

Modified Mechanical Properties: The strong intermolecular forces introduced by the ionic groups can affect the polymer's tensile strength, modulus, and flexibility.

The table below conceptualizes the potential impact of incorporating a disulfonate intermediate into different polymer types, based on general principles of polymer chemistry.

| Polymer Type | Potential Co-monomer | Expected Property Modification due to Disulfonate Intermediate | Potential Application Area |

| Polyester | Diacid Chloride | Increased hydrophilicity, potential for improved dyeability | Fibers, films |

| Polyamide | Diacyl Chloride | Enhanced thermal stability, modified solubility | High-performance plastics |

| Polyurethane | Diisocyanate | Introduction of ionic crosslinking sites, improved adhesion | Coatings, adhesives |

Research Findings on Specialty Solvent Synthesis:

The synthesis of specialty solvents from disulfonate intermediates is an area of exploratory research. The creation of ionic liquids (ILs) or deep eutectic solvents (DESs) based on methanedisulfonate anions is a theoretical possibility. Ionic liquids are salts with melting points below 100°C, and their properties can be finely tuned by modifying the cation and anion structure.

A hypothetical methanedisulfonate-based ionic liquid could exhibit the following characteristics:

High Polarity: The two sulfonate groups would create a highly polar anion, influencing the solvent's miscibility with other polar substances.

Unique Solvation Behavior: The specific structure of the disulfonate anion could lead to selective dissolution of certain solutes.

Electrochemical Stability: The sulfonate group is generally electrochemically stable, which could be advantageous in electrochemical applications.

The table below outlines a hypothetical comparison of a methanedisulfonate-based ionic liquid with a common imidazolium-based ionic liquid.

| Property | Hypothetical Methanedisulfonate IL | Typical Imidazolium-based IL |

| Anion Structure | [CH₂(SO₃)₂]²⁻ | [BF₄]⁻, [PF₆]⁻, etc. |

| Polarity | Potentially Very High | Variable, depending on anion |

| Potential Application | Specialty reaction medium, electrolyte | General purpose solvent, catalysis |

It is important to note that the synthesis and characterization of polymers and specialty solvents specifically derived from this compound intermediates is not extensively reported in publicly available scientific literature. The discussions above are based on established principles of polymer and solvent chemistry and represent potential areas for future research and development.

Theoretical and Computational Chemistry Studies on Disodium Methanedisulfonate Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, which dictates its reactivity. For the methanedisulfonate dianion (CH₂(SO₃)₂²⁻), these studies can elucidate the distribution of electron density, the nature of the chemical bonds, and the energies of its molecular orbitals.

Quantum chemical studies on related molecules, such as methanesulfonic acid (MSA), show that the sulfonate groups are highly polar. The presence of two such groups in the methanedisulfonate anion leads to a high negative charge density localized on the oxygen atoms of the sulfonate groups. This charge distribution is a key factor in its interactions with other species. The carbon-sulfur bonds are strong, and the sulfur atoms are in a high oxidation state (+5).

The reactivity of the methanedisulfonate anion can be predicted by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For the methanedisulfonate dianion, the HOMO is expected to be located on the oxygen atoms of the sulfonate groups, making them susceptible to electrophilic attack. Conversely, the LUMO is likely distributed across the sulfur and oxygen atoms. Computational studies on electrophilic aromatic substitution reactions, such as sulfonation, utilize similar principles to predict reactivity and regioselectivity based on the nucleophilicity of carbon atoms.

Theoretical studies on the formation of hydroxymethanesulfonate (HMS) from formaldehyde (B43269) and dissolved SO₂ indicate that the reaction barrier is significantly lower for the reaction with the sulfite (B76179) ion (SO₃²⁻) compared to the bisulfite ion (HSO₃⁻), highlighting the influence of the charge state on reactivity. researchgate.net This suggests that the highly charged methanedisulfonate anion would have distinct reactivity patterns.

Table 1: Calculated Properties of Methanedisulfonic Acid and Related Compounds

| Property | Methanedisulfonic Acid (CH₂(SO₃H)₂) | Methanesulfonic Acid (CH₃SO₃H) |

| Molar Mass | 176.16 g/mol wikipedia.org | 96.11 g/mol |

| pKa | -0.71 (predicted) wikipedia.org | -1.9 |

| C-S Bond Length | ~1.8 Å (estimated) | ~1.77 Å |

| S=O Bond Length | ~1.45 Å (estimated) | ~1.45 Å |

Molecular Dynamics Simulations of Solvent-Ion and Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in solution. For disodium (B8443419) methanedisulfonate in an aqueous environment, MD simulations can provide detailed information about the solvation structure, ion pairing, and the dynamics of the ions and solvent molecules. nih.govcore.ac.uk

In solution, the disodium methanedisulfonate dissociates into a methanedisulfonate dianion (CH₂(SO₃)₂²⁻) and two sodium cations (Na⁺). MD simulations of similar ionic species in water show that the ions are surrounded by a hydration shell of water molecules. nih.gov The negatively charged oxygen atoms of the sulfonate groups will strongly interact with the hydrogen atoms of the water molecules through hydrogen bonding. The sodium ions will also be hydrated, with the oxygen atoms of the water molecules oriented towards the cation.

The interactions between the methanedisulfonate dianion and the sodium cations are also of interest. MD simulations can reveal the extent of ion pairing, i.e., whether the ions exist as fully solvated, separate entities or form contact or solvent-shared ion pairs. The high charge of the dianion would favor strong interactions with the sodium cations. Studies on ionic liquids and electrolytes have shown that non-polarizable force fields can struggle to accurately predict the properties of systems with high ionic concentrations, often overestimating ion-ion correlations. acs.org Therefore, the use of polarizable force fields in MD simulations of this compound would be crucial for obtaining accurate results.

The behavior of sulfonate-containing molecules at interfaces is important in many applications. MD simulations have been used to study the aggregation of anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) at oil-water and solid-liquid interfaces. syxbsyjg.comacs.org These studies show that the sulfonate headgroups orient themselves towards the polar phase (water) or a charged solid surface. acs.orgdiva-portal.org For this compound, it is expected that at an air-water or oil-water interface, the methanedisulfonate anion would reside in the aqueous phase, with the sulfonate groups strongly interacting with water molecules. researchgate.net MD simulations can also be used to investigate the structure and stability of thin films and the effect of the disulfonate on the interfacial tension. mdpi.commdpi.com

Table 2: Typical Parameters Investigated in MD Simulations of Ionic Solutions

| Parameter | Description |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from a reference atom, revealing the structure of the solvation shell. |

| Coordination Number | The number of solvent molecules or ions in the first solvation shell of a central ion. |

| Mean Square Displacement (MSD) | Used to calculate the diffusion coefficient of the ions and solvent molecules. |

| Interfacial Thickness | Characterizes the transition region between two phases, such as liquid-vapor or liquid-liquid interfaces. mdpi.com |

Spectroscopic Theoretical Calculations and Vibrational Mode Analysis

Theoretical calculations of vibrational spectra, such as infrared (IR) and Raman spectra, are invaluable for interpreting experimental spectroscopic data and for understanding the vibrational modes of a molecule. scirp.org For the methanedisulfonate anion, these calculations can predict the frequencies and intensities of the vibrational bands, which correspond to specific motions of the atoms, such as stretching and bending of bonds.

The vibrational spectrum of the methanedisulfonate anion is expected to be characterized by strong absorptions corresponding to the stretching and bending modes of the sulfonate groups. Theoretical studies on methanesulfonate (B1217627) and other sulfonated compounds provide a good basis for assigning these modes. researchgate.net The symmetric and asymmetric stretching vibrations of the S=O bonds in the SO₃ groups are particularly prominent. In a study of metal methanesulfonates, a distinction in the infrared spectra was observed between ionic and coordinated forms of the methanesulfonate ion, manifested as a splitting of the asymmetric S-O stretch modes.

Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate vibrational frequencies. acs.orgnih.gov The accuracy of these calculations can be improved by using appropriate levels of theory and basis sets, and by applying scaling factors to account for anharmonicity and other systematic errors. ru.nl A local vibrational mode analysis can also be employed to quantify the intrinsic strength of specific bonds within the molecule. smu.edu

For the methanedisulfonate anion, the key vibrational modes would include:

S=O stretching: These are typically found in the 1350-1150 cm⁻¹ region. The high symmetry of the SO₃ groups may lead to distinct symmetric and asymmetric stretching modes.

C-S stretching: These vibrations occur at lower frequencies, typically in the 800-600 cm⁻¹ range.

SO₃ bending and rocking modes: These appear at even lower frequencies.

CH₂ group vibrations: The stretching and bending modes of the central methylene (B1212753) group would also be present.

A theoretical study on the vibrational spectra of p-ethylbenzenesulfonic acid hydrates demonstrated the utility of calculations in understanding the influence of hydration on the vibrational modes. diva-portal.org Similarly, theoretical calculations for the methanedisulfonate anion in the presence of sodium ions and water molecules would be necessary to fully interpret its experimental vibrational spectra.

Table 3: Predicted Vibrational Frequencies for Methanesulfonate Anion

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Asymmetric SO₃ Stretch | 1200 - 1280 |

| Symmetric SO₃ Stretch | 1040 - 1060 |

| C-S Stretch | 780 - 800 |

| SO₃ Bending (Scissoring) | 550 - 600 |

| SO₃ Bending (Wagging) | 520 - 550 |

Note: These are typical ranges for the methanesulfonate anion and may vary for the methanedisulfonate dianion.

Energetic and Mechanistic Computations for Disulfonate-Related Reactions

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. escholarship.org For reactions involving disulfonates, these calculations can provide detailed information about the transition states, intermediates, and reaction energy profiles, which helps in understanding the reaction kinetics and thermodynamics. usfq.edu.ec

While specific computational studies on the reactions of this compound are scarce, studies on related sulfonate compounds offer valuable insights. For example, the hydrolysis of sulfonate esters has been studied computationally to determine whether the reaction proceeds through a stepwise or a concerted mechanism. acs.org These studies involve calculating the free energy surfaces for the reaction pathways and identifying the lowest energy path.

The sulfonation of aromatic compounds is another area where computational studies have been extensively applied. youtube.com These studies often focus on the mechanism of electrophilic attack and the role of the sulfonating agent. The desulfonation reaction, which is the reverse of sulfonation, is also of interest and has been studied computationally. youtube.com These studies can provide information on the stability of the C-S bond and the conditions required for its cleavage.

For this compound, computational studies could be used to investigate its thermal decomposition pathways. Such studies would involve calculating the bond dissociation energies and exploring potential unimolecular and bimolecular reaction channels. The high thermal stability of the compound, with a melting point above 300 °C, suggests that high activation energies are required for its decomposition. acs.org

Another area of interest is the reaction of the methanedisulfonate anion with various electrophiles and nucleophiles. Computational studies could be used to predict the most likely sites of attack and the activation energies for these reactions. For instance, the reaction of the methanedisulfonate anion with strong acids could be investigated to understand its protonation behavior. nih.gov

Table 4: Key Parameters from Energetic and Mechanistic Computations

| Parameter | Description |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur, which determines the reaction rate. |

| Reaction Energy (ΔEr) | The difference in energy between the products and reactants, indicating whether a reaction is exothermic or endothermic. |

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile, which is crucial for understanding the reaction mechanism. |

| Reaction Pathway | The sequence of elementary steps that lead from reactants to products. |

Coordination Chemistry and Supramolecular Architectures Involving Methanedisulfonate

Coordination Modes and Ligating Properties of the Methanedisulfonate Anion

The ligating properties of the methanedisulfonate anion are primarily governed by the oxygen atoms of its two sulfonate groups. These groups act as Lewis bases, capable of donating electron pairs to metal centers, which are Lewis acids. libretexts.org This interaction leads to the formation of coordination compounds with diverse structures and properties. libretexts.orgnih.gov

The methanedisulfonate anion can coordinate to metal centers in several ways, utilizing one or more of its six oxygen atoms. The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. Transition metals, in particular, form a wide range of metal complexes where the ligand is bound to the metal ion. libretexts.orgnih.govillinois.edu The coordination number of the metal ion and the geometry of the resulting complex can vary significantly, from simple mononuclear species to complex polymeric chains. libretexts.org

The interaction between the sulfonate groups and metal ions is fundamental to the formation of these coordination compounds. libretexts.org In solution, the methanedisulfonate anion can interact with metal cations, influencing their chemical environment. For instance, methylene (B1212753) methanedisulfonate (MMDS) has been studied as an electrolyte additive in lithium-ion cells, where it interacts with lithium ions and affects the electrochemical processes at the electrodes. researchgate.net The formation of coordination polymers often involves the bridging of metal centers by ligands like methanedisulfonate, leading to one-, two-, or three-dimensional networks. mdpi.comresearchgate.netresearchgate.netmdpi.com The flexibility of the methylene bridge in the methanedisulfonate anion allows it to adopt various conformations, facilitating the formation of diverse and stable coordination architectures.

| Metal Ion | Coordination Environment | Resulting Structure Type | Reference |

| Metal(II) ions | Octahedral or other geometries | 1D, 2D, or 3D Coordination Polymers | mdpi.commdpi.com |

| Silver(I) | Linear, trigonal | 1D or 2D Polymeric Networks | |

| Manganese(II/III) | Octahedral | 1D Polymeric Chain | researchgate.net |

| Lithium(I) | Not specified | Electrolyte complex | researchgate.net |

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. espublisher.comsigmaaldrich.com The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. espublisher.com Sulfonate-based ligands, including methanedisulfonate, are of interest for constructing MOFs due to the strong coordination of the sulfonate group and its potential to introduce specific functionalities. atlasofscience.org

The sulfonate groups of the methanedisulfonate anion can act as struts, connecting metal centers (joints) to form extended one-, two-, or three-dimensional networks. espublisher.com These coordination polymers can exhibit a wide range of topologies. mdpi.com The presence of sulfonate groups can impart high polarity to the pore surfaces of MOFs, which can be advantageous for applications in chemical separation and proton conductivity. atlasofscience.org For example, MOFs with dangling, uncoordinated sulfonate groups have been shown to facilitate proton transfer, enhancing the material's proton conductivity. atlasofscience.org The inherent charge and multiple coordination sites of the methanedisulfonate anion allow it to be a versatile building block in the rational design and synthesis of new coordination polymers and MOFs with desired properties. espublisher.comatlasofscience.org

| Framework Type | Role of Methanedisulfonate | Key Property/Application | Reference |

| Metal-Organic Framework (MOF) | Organic Linker | Porosity, Proton Conductivity, Catalysis | atlasofscience.orgrsc.orgnih.gov |

| Coordination Polymer | Bridging Ligand | Diverse Topologies, Magnetic Properties | mdpi.commdpi.com |

Self-Assembly Processes and Hierarchical Structures

Self-assembly is a process where components, in this case, ions and molecules, spontaneously organize into ordered structures through non-covalent interactions. rsc.org The methanedisulfonate anion, with its distinct charge and geometry, participates in self-assembly processes, leading to the formation of hierarchical and functional supramolecular structures. nih.gov

Recent research has demonstrated that the methanedisulfonate anion can undergo self-assembly in solution to form highly defined, colloid-like ionic clusters, termed "ionoids". nih.gov These nanostructures are formed through the electrostatic attraction between the dianionic methanedisulfonate and multicationic species in solution. nih.gov The process involves the bottom-up construction of polymer-like structures from small ionic monomers, driven primarily by long-range electrostatic forces and solvent interactions. nih.gov

The formation of these ionoids is a result of a complex interplay between Coulombic attraction and entropy changes associated with counterion release and ion solvation. nih.gov Characterization using techniques such as dynamic light scattering (DLS) has revealed the presence of small, self-assembled clusters with hydrodynamic radii on the order of a few nanometers. nih.gov These clusters exhibit slow growth over time, a behavior analogous to charge-stabilized colloids. nih.gov The formation of such well-organized supramolecular structures from intrinsically non-directed electrostatic interactions highlights the unique role of the methanedisulfonate anion in guiding this assembly process. nih.gov

| Cluster Type | Formation Principle | Characteristic Size | Characterization Technique | Reference |

| Colloid-like Ionic Clusters (Ionoids) | Electrostatic self-assembly of dianionic methanedisulfonate and multicationic species | ~6.2 nm hydrodynamic radius | Dynamic Light Scattering (DLS) | nih.gov |

The self-assembly of ionic species like methanedisulfonate is highly sensitive to a variety of factors that influence the non-covalent interactions governing the process. nih.govmdpi.com The geometry and charge density of the participating ions are critical determinants of the final structure. nih.govaps.orgjhu.edu The methanedisulfonate anion possesses a high charge density due to its two negative charges on a small molecular frame, which provides a strong driving force for electrostatic assembly. nih.gov

Solution parameters also play a crucial role in modulating the self-assembly process:

Solvent Properties: The polarity and viscosity of the solvent can influence the strength of electrostatic interactions and the kinetics of cluster growth. nih.gov

Ionic Strength: The concentration of other ions in the solution can screen the electrostatic attractions between the assembling components, affecting the size and stability of the resulting aggregates. nih.govmdpi.comnih.govmdpi.com In some systems, salt can trigger the self-assembly process. nih.govmdpi.com

Concentration: The concentration of the self-assembling species directly impacts the equilibrium and kinetics of cluster formation. nih.gov

Temperature: Temperature can affect both the thermodynamics and kinetics of self-assembly, influencing the stability and structure of the final assemblies. mdpi.com

These factors collectively determine the balance of attractive and repulsive forces, leading to the formation of specific, well-defined supramolecular architectures. nih.govresearchgate.net

The ability to control the self-assembly of methanedisulfonate opens up possibilities for engineering robust supramolecular structures with tailored functionalities. iaea.orgnih.gov By carefully selecting the components and controlling the assembly conditions, it is possible to create materials with specific properties for various applications. rsc.orgrsc.orgnorthwestern.edu

The formation of defined ionic clusters from methanedisulfonate is a step towards the bottom-up construction of novel functional materials. nih.gov For example, incorporating photoactive or catalytic components into these self-assembled structures could lead to new systems for light-harvesting or chemical transformations. iaea.org The principles of supramolecular chemistry, which focus on designing and creating complex functional systems from molecular components, can be applied to the methanedisulfonate system. uni-mainz.de The development of sulfonate-based MOFs with high proton conductivity is a prime example of how the properties of the sulfonate group can be harnessed to create a functional material. atlasofscience.org The engineering of these assemblies relies on a deep understanding of the underlying non-covalent interactions and the ability to manipulate them to achieve a desired outcome. nih.gov

Advanced Analytical and Spectroscopic Characterization of Disodium Methanedisulfonate and Its Complexes

Vibrational Spectroscopy: Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural characterization of Disodium (B8443419) Methanedisulfonate by probing the vibrational modes of its constituent chemical bonds. While a specific, publicly available, peer-reviewed FT-IR spectrum for Disodium Methanedisulfonate is not readily found, the analysis of its parent compound, Methanedisulfonic acid, provides valuable comparative data. nist.gov

The FT-IR spectrum of Methanedisulfonic acid, typically acquired as a solid in a KBr pellet, reveals characteristic absorption bands. nist.gov Key vibrational modes include the prominent S=O stretching, O-H stretching (of the sulfonic acid groups), and C-H stretching vibrations. The sulfonate group (SO₃) in this compound is expected to exhibit strong, characteristic absorption bands in the FT-IR spectrum. These typically appear in the regions of 1250-1150 cm⁻¹ for the asymmetric stretching and 1070-1030 cm⁻¹ for the symmetric stretching vibrations. The C-H stretching of the methylene (B1212753) group would be observed in the 3000-2850 cm⁻¹ region.

Raman spectroscopy offers a complementary perspective, particularly for the symmetric vibrations that are often weak in FT-IR. researchgate.net The Raman spectrum of this compound would be expected to show a strong band for the symmetric S=O stretching vibration. Due to the ionic nature of the sodium sulfonate groups, the vibrational frequencies may be influenced by intermolecular interactions in the solid state.

A comparative table of expected vibrational frequencies for this compound, based on data for related sulfonate compounds, is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretching (Methylene) | 3000 - 2850 | FT-IR, Raman |

| S=O Asymmetric Stretching | 1250 - 1150 | FT-IR |

| S=O Symmetric Stretching | 1070 - 1030 | FT-IR, Raman |

| S-C Stretching | 800 - 600 | FT-IR, Raman |

Interactive Data Table: Expected Vibrational Frequencies for this compound

Note: The data in this table is based on typical ranges for sulfonate compounds and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Disulfonate Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to be simple, exhibiting a single resonance signal. This singlet would correspond to the two equivalent protons of the central methylene (-CH₂-) group. The chemical shift of this peak would be influenced by the strong electron-withdrawing nature of the two adjacent sulfonate groups, likely placing it in the downfield region of the spectrum, estimated to be around 3.5-4.5 ppm when dissolved in D₂O. For comparison, the ¹H NMR spectrum of 1,2-ethanedisulfonic acid disodium salt shows a singlet for the ethylene (B1197577) protons, providing a reference for similar structural motifs. chemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would also be expected to show a single peak, corresponding to the one unique carbon atom in the molecule. The chemical shift of this methylene carbon would be significantly downfield due to the deshielding effect of the two sulfonate groups. Predicted chemical shifts for carbons flanked by heteroatoms suggest this resonance could appear in the range of 50-70 ppm. The precise chemical shift provides a sensitive probe of the electronic environment of the carbon atom.

The following table summarizes the predicted NMR data for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 3.5 - 4.5 | Singlet |

| ¹³C | 50 - 70 | Singlet |

Interactive Data Table: Predicted NMR Data for this compound

Note: The chemical shift values are estimates based on related structures and are for illustrative purposes.

Mass Spectrometry for Molecular Characterization and Purity Determination

Mass spectrometry is a crucial analytical technique for determining the molecular weight and purity of a compound, as well as for gaining insights into its fragmentation patterns. For this compound, which is a salt, soft ionization techniques such as Electrospray Ionization (ESI) would be most appropriate.

In negative-ion mode ESI-MS, this compound would be expected to produce ions corresponding to the methanedisulfonate dianion [CH₂(SO₃)₂]²⁻ or the singly charged sodium adduct [CH₂(SO₃)₂Na]⁻. High-resolution mass spectrometry would allow for the precise determination of the mass-to-charge ratio (m/z) of these ions, which can be used to confirm the elemental composition of the compound. The monoisotopic mass of this compound is 219.9088 g/mol . nih.gov

Fragmentation analysis, for instance through tandem mass spectrometry (MS/MS), could provide further structural information. The fragmentation of the methanedisulfonate anion would likely involve the loss of SO₂ or SO₃ moieties. The analysis of organosulfates by mass spectrometry has shown that characteristic fragment ions, such as the hydrogen sulfate (B86663) anion (HSO₄⁻) and the sulfite (B76179) radical anion (•SO₃⁻), are often observed. nist.gov

Advanced Scattering and Diffraction Techniques for Material Microstructure Analysis (e.g., Dynamic Light Scattering, Powder X-ray Diffraction)

Powder X-ray Diffraction (PXRD): PXRD is a primary technique for the characterization of crystalline solids. researchgate.net An X-ray powder diffraction pattern is a fingerprint of a crystalline material, with the positions and intensities of the diffraction peaks being related to the crystal lattice parameters. researchgate.net A PXRD analysis of a solid sample of this compound would confirm its crystalline nature and could be used to identify its specific crystal phase or polymorph. chemicalbook.com While a reference PXRD pattern for this compound is not found in open databases, studies on related sulfonate-containing additives in applications like electroplating have utilized PXRD to characterize the resulting material's crystal structure. researchgate.net The diffraction pattern would consist of a series of peaks at specific 2θ angles, from which the d-spacings of the crystal lattice planes can be calculated using Bragg's Law.

| Technique | Information Obtained |

| DLS | Hydrodynamic radius, particle size distribution in solution |

| PXRD | Crystalline phase identification, lattice parameters |

Interactive Data Table: Information from Scattering and Diffraction Techniques

Electrochemical Characterization Methods for Performance Assessment (e.g., Electrochemical Impedance Spectroscopy, Cyclic Voltammetry)

Given that a primary application of this compound is as an additive in electroplating baths, electrochemical characterization methods are vital for assessing its performance and understanding its mechanism of action. samaterials.comnih.gov

Cyclic Voltammetry (CV): CV is a potentiodynamic electrochemical technique where the current at a working electrode is measured as the potential is swept linearly with time. In the context of electroplating, CV can be used to study the effect of additives like this compound on the deposition and stripping of metals. The addition of such additives can alter the peak potentials and currents, providing insights into their inhibitive or accelerative effects on the electrochemical reactions. For instance, studies on sulfonate-containing additives in gold and copper plating have demonstrated how these compounds modify the cyclic voltammograms, indicating their role in controlling the deposition process. samaterials.commdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that probes the frequency-dependent impedance of an electrochemical system. By applying a small amplitude AC potential and measuring the resulting current, an impedance spectrum is generated, often represented as a Nyquist plot. This spectrum can be modeled using an equivalent electrical circuit to extract parameters related to the charge transfer resistance, double-layer capacitance, and diffusion processes at the electrode-electrolyte interface. In electroplating applications, EIS can monitor the state of the plating bath and the influence of additives like this compound on the deposition kinetics and the properties of the deposited layer. Changes in the impedance spectrum over time can indicate the consumption or degradation of the additive.

| Technique | Application in Electroplating with this compound |

| CV | Study of the effect on metal deposition and stripping kinetics. |

| EIS | Monitoring of bath stability and additive performance. |

Interactive Data Table: Electrochemical Characterization Applications

Q & A

Q. What are the established methods for synthesizing disodium methanedisulfonate, and how do reaction conditions influence yield and purity?

this compound (CH₂Na₂O₆S₂) is typically synthesized via sulfonation reactions. A common approach involves neutralizing methanedisulfonic acid with sodium hydroxide under controlled pH conditions. Key parameters include temperature (maintained at 25–40°C to prevent decomposition) and stoichiometric ratios to ensure complete neutralization. Post-synthesis purification may involve recrystallization or ion-exchange chromatography. Analytical methods like titration and FT-IR are used to confirm purity (>98%) and structural integrity .

Q. How should this compound be characterized to verify its molecular structure and purity?

- Spectroscopic Techniques :

Q. What are the optimal storage conditions to ensure long-term stability of this compound?

The compound is hygroscopic and should be stored in airtight containers under inert atmosphere (e.g., nitrogen) at room temperature (20–25°C) and low humidity (<40% RH). Under these conditions, it remains stable for ≥24 months without significant degradation. Avoid exposure to acids or strong oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How does this compound interact with transition metals in catalytic systems, and what mechanistic insights exist?

this compound acts as a ligand in coordination chemistry due to its sulfonate groups. Studies suggest it forms stable complexes with metals like Cr³⁺ and Fe³⁺, which are relevant in electroplating and catalysis. For example, in hard chromium plating, it enhances deposition efficiency by stabilizing metal ions in aqueous solutions. Mechanistic studies using cyclic voltammetry and XPS have shown that sulfonate groups facilitate electron transfer at the electrode interface .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability)?

Discrepancies in solubility (e.g., aqueous solubility ranging from 50–100 g/L at 25°C) may arise from impurities or hydration states. To address this:

Q. How can this compound be modified to enhance its performance in organic synthesis or materials science?

Functionalization strategies include:

- Coordination with Ionic Liquids : Improves thermal stability for high-temperature reactions.

- Derivatization to Esters : E.g., dimethyl methanedisulfonate (C₃H₈O₆S₂, CAS 22063-28-1) is synthesized via esterification, broadening applications in crosslinking polymers .

- Hybrid Composites : Embedding in silica matrices enhances recyclability in catalytic systems .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319).

- Ventilation : Prevent inhalation of dust (H335) via fume hoods.

- Spill Management : Neutralize with bicarbonate and dispose as hazardous waste .

Methodological Recommendations

- For mechanistic studies, combine electrochemical methods (e.g., CV) with spectroscopic techniques to elucidate reaction pathways.

- Use controlled humidity chambers during storage to prevent hygroscopic degradation.

- Cross-validate solubility data using multiple analytical methods (e.g., gravimetry, HPLC).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.